molecular formula C6H3BrF2O B066367 2-Bromo-4,5-difluorophenol CAS No. 166281-37-4

2-Bromo-4,5-difluorophenol

Cat. No. B066367
M. Wt: 208.99 g/mol
InChI Key: FCYZOOHWUOEAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-difluorophenol is a brominated and fluorinated phenol derivative. Its properties and reactions are influenced by the presence of halogen atoms in the aromatic ring.

Synthesis Analysis

The synthesis of halogenated phenols like 2-Bromo-4,5-difluorophenol often involves bromination and fluorination reactions. For example, Varughese and Pedireddi (2006) discussed the synthesis of similar compounds through molecular recognition processes involving hydrogen bonds (Varughese & Pedireddi, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4,5-difluorophenol has been characterized by X-ray diffraction and spectroscopic techniques. For instance, Polo et al. (2019) conducted single-crystal X-ray diffraction analysis on a related compound (Polo et al., 2019).

Chemical Reactions and Properties

Halogenated phenols participate in various chemical reactions, including coupling and substitution reactions. Shirinian et al. (2012) studied the bromination of related compounds under different conditions (Shirinian et al., 2012).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of halogenated phenols depend on the nature and position of the halogen atoms. Studies like those by Feng-ke (2004) often involve determining these physical constants for related compounds (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of 2-Bromo-4,5-difluorophenol, are influenced by the electron-withdrawing effect of the bromine and fluorine atoms. For example, Tamborski and Soloski (1967) explored the reactivity of a similar tetrafluorophenyllithium compound (Tamborski & Soloski, 1967).

Scientific Research Applications

  • Fluorination Techniques : The fluorination of similar compounds, like 2-bromo-4,5-dimethylphenol, using xenon difluoride, has been studied, providing insights into methods for introducing fluorine atoms into complex organic molecules (H. Koudstaal & C. Olieman, 2010).

  • Bromination of Organic Compounds : Research on the bromination of various organic compounds offers insights into the selective introduction of bromine into molecules, which is crucial in synthesizing bromo-substituted compounds, including those related to 2-Bromo-4,5-difluorophenol (V. Shirinian et al., 2012).

  • Organometallic Reactions : Studies on the reactions of compounds like 2-Bromo-3,4,5,6-tetrafluorophenyllithium, which are structurally similar to 2-Bromo-4,5-difluorophenol, contribute to understanding the stability and reactivity of organolithium reagents (C. Tamborski & E. J. Soloski, 1967).

  • Photocatalytic Reactions : The use of related bromo and fluoro compounds in photocatalytic reactions for synthesizing complex organic molecules, such as difluoromethylidene-tetrahydroquinolines, highlights their potential in photochemistry (Weidi Zeng et al., 2022).

  • Synthesis of Medical Inhibitors : The synthesis of compounds like 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines, which are structurally similar to 2-Bromo-4,5-difluorophenol, and their evaluation as potential inhibitors for enzymes like α-glucosidase and α-amylase, indicates the relevance in medicinal chemistry (Jackson K. Nkoana et al., 2022).

  • Electronic and Optical Properties : The study of derivatives of similar compounds for their electronic and non-linear optical properties provides valuable information for materials science, particularly in the field of optoelectronics and photonics (Usman Nazeer et al., 2020).

  • Drug Metabolism and Toxicity Studies : Research on the metabolism of psychoactive drugs like 4-Bromo-2,5-dimethoxyphenethylamine in various species, including humans, provides insights into the metabolic pathways and potential toxic effects, relevant for understanding the behavior of bromo and fluoro-substituted phenols in biological systems (H. Carmo et al., 2005).

  • Spectroscopic Studies : Investigations into the photoreaction mechanisms of bromophenols using spectroscopic techniques offer insights into chemical reactions under light exposure, which is relevant for understanding the behavior of 2-Bromo-4,5-difluorophenol under similar conditions (Nobuyuki Akai et al., 2002).

properties

IUPAC Name

2-bromo-4,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYZOOHWUOEAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371250
Record name 2-Bromo-4,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-difluorophenol

CAS RN

166281-37-4
Record name 2-Bromo-4,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166281-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,5-difluorophenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-difluorophenol
Reactant of Route 3
2-Bromo-4,5-difluorophenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,5-difluorophenol
Reactant of Route 5
2-Bromo-4,5-difluorophenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,5-difluorophenol

Citations

For This Compound
7
Citations
A Greenfield, C Grosanu, J Dunlop, B McIlvain… - Bioorganic & medicinal …, 2005 - Elsevier
Excitatory amino acid transporters (EAATs) play a pivotal role in maintaining glutamate homeostasis in the mammalian central nervous system, with the EAAT-2 subtype thought to be …
Number of citations: 39 www.sciencedirect.com
ZW Schroeder, J LeDrew, VM Selmani, KE Maly - RSC advances, 2021 - pubs.rsc.org
Substituted triphenylenes show promise as organic semiconductors because of their ability to form columnar liquid crystalline phases featuring extended π-stacked arrays. While there …
Number of citations: 2 pubs.rsc.org
A Krishnan R, SA Babu, N PR, J Krishnan… - Organic Letters, 2021 - ACS Publications
We have developed a metal-free, mild, and green synthetic route toward benzothieno[3,2-b]benzofurans by the annulation of 3-nitrobenzothiophene with phenols. The reaction was …
Number of citations: 12 pubs.acs.org
A Krishnan R, SA Babu, NP Ravi… - The Journal of Organic …, 2022 - ACS Publications
A base-mediated annulation of 2-nitrobenzothiophenes with naphthols was realized for the synthesis of hitherto unknown class of heteroacenes, namely benzothieno[2,3-b]…
Number of citations: 3 pubs.acs.org
D Peña, S Escudero, D Pérez… - Angewandte Chemie …, 1998 - Wiley Online Library
Found at the core of many discotic liquid crystals, triphenylenes can now be synthesized efficiently by the palladium‐catalyzed trimerization of arynes, including those containing donor …
Number of citations: 266 onlinelibrary.wiley.com
V Klaus - 2016 - theses.gla.ac.uk
Furans are important heteroaromatic units that occur as subunits in various complex natural products, biologically active compounds and pharmaceuticals. Due to their pharmacophoric …
Number of citations: 1 theses.gla.ac.uk
D Peña, A Cobas, D Pérez, E Guitián - Synthesis, 2002 - thieme-connect.com
o-Trialkylsilylaryl triflates, which are useful aryne precursors, are prepared from o-bromophenols by an efficient, one-pot procedure involving O-silylation, metal-halogen exchange, O-to …
Number of citations: 140 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.